5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-
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Overview
Description
2-(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)acetic acid is a complex organic compound that features a biphenyl group attached to an isoxazole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting a suitable nitrile oxide with an alkene to form the isoxazole ring. The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated isoxazole intermediate in the presence of a palladium catalyst. Finally, the acetic acid moiety can be introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitro groups (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups onto the biphenyl ring, resulting in a wide range of derivatives.
Scientific Research Applications
2-(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The acetic acid moiety can also participate in ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylacetic acid: A non-steroidal anti-inflammatory drug (NSAID) with similar structural features but lacking the isoxazole ring.
2-(4-Biphenyl)-2-oxoacetic acid: Another biphenyl derivative with different functional groups.
Uniqueness
2-(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)acetic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
193267-61-7 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H15NO3/c19-17(20)11-15-10-16(18-21-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,20) |
InChI Key |
YWEDOPSTYXPWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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